molecular formula C17H26N2OS B4693045 4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide

Cat. No.: B4693045
M. Wt: 306.5 g/mol
InChI Key: GQXPNGLNYWCIMN-UHFFFAOYSA-N
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Description

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a methoxypropyl group attached to the nitrogen atom. The carbothioamide group adds to its unique chemical structure, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of 1-(3-methoxypropyl)-4-piperidone, which is then reacted with benzylamine under reducing conditions to form the intermediate 1-(3-methoxypropyl)-4-benzylpiperidine . This intermediate is further reacted with a thiocarbonyl reagent to introduce the carbothioamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to the release of these neurotransmitters into the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide is unique due to its combination of a benzyl group, methoxypropyl group, and carbothioamide group

Properties

IUPAC Name

4-benzyl-N-(3-methoxypropyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-20-13-5-10-18-17(21)19-11-8-16(9-12-19)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXPNGLNYWCIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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